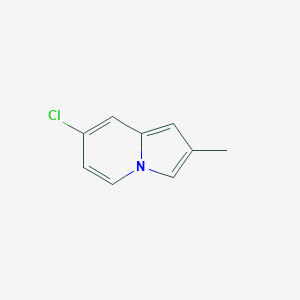

7-Chloro-2-methylindolizine

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-2-methylindolizine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN/c1-7-4-9-5-8(10)2-3-11(9)6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGNLSLRIQSMNIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C=CC(=CC2=C1)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90737439 | |

| Record name | 7-Chloro-2-methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917760-85-1 | |

| Record name | 7-Chloro-2-methylindolizine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90737439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Reactivity Profile of 7 Chloro 2 Methylindolizine

Electrophilic Substitution Pathways and Regioselectivity at Indolizine (B1195054) Positions

The indolizine nucleus is rich in π-electrons, which makes it prone to electrophilic attack. Theoretical calculations and experimental findings consistently show that electrophilic substitution on the indolizine ring preferentially occurs at the C-3 position, followed by the C-1 position. This regioselectivity is attributed to the higher electron density at these positions. jbclinpharm.org

For 7-chloro-2-methylindolizine, the general reactivity pattern for electrophilic substitution is expected to follow this trend. However, the substituents can modulate this reactivity. The methyl group at C-2 is an electron-donating group, which further activates the five-membered ring towards electrophilic attack. Conversely, the chloro group at C-7 is an electron-withdrawing group, which deactivates the six-membered ring.

Common electrophilic substitution reactions for indolizines include nitration, halogenation, and acylation. The specific conditions and outcomes for this compound would depend on the nature of the electrophile and the reaction conditions.

Table 1: Regioselectivity in Electrophilic Substitution of Indolizines

| Position | Relative Reactivity | Influencing Factors |

| C-3 | Highest | High electron density, stabilization of the intermediate carbocation. |

| C-1 | Moderate | Second most electron-rich position. |

| C-5, C-6, C-8 | Low | Lower electron density compared to the five-membered ring. |

| C-7 | Low | Deactivated by the electron-withdrawing chloro group. |

| C-2 | Low | Already substituted with a methyl group. |

This table provides a general overview of the expected regioselectivity for electrophilic substitution on the this compound nucleus based on the known reactivity of the parent indolizine system.

Nucleophilic Substitution Reactions, with Emphasis on Halogenated Positions (e.g., at C-7)

Nucleophilic substitution reactions on the indolizine ring are less common than electrophilic substitutions due to the electron-rich nature of the heterocycle. However, the presence of a halogen, such as the chloro group at the C-7 position of this compound, provides a site for nucleophilic attack. libretexts.org

The feasibility of nucleophilic aromatic substitution (SNAr) at the C-7 position depends on several factors, including the nature of the nucleophile, the solvent, and the presence of activating or deactivating groups on the indolizine ring. Generally, strong nucleophiles are required to displace the halide. uci.edusavemyexams.com The reaction proceeds through a Meisenheimer-like intermediate, and the stability of this intermediate influences the reaction rate.

Table 2: Factors Influencing Nucleophilic Substitution at C-7

| Factor | Influence on Reactivity |

| Nucleophile Strength | Stronger nucleophiles (e.g., alkoxides, amides) are more effective. |

| Solvent | Polar aprotic solvents can enhance the rate of SNAr reactions. |

| Ring Activation | Additional electron-withdrawing groups on the indolizine ring would increase reactivity. |

| Leaving Group Ability | The C-Cl bond is relatively strong, making chloride a moderately good leaving group. libretexts.org |

Pericyclic and Cycloaddition Reactions (e.g., [8π+2π] Cycloadditions)

The indolizine system, being an 8π-electron aromatic system, can participate in pericyclic reactions, most notably [8π+2π] cycloadditions. mdpi.com In these reactions, the indolizine acts as the 8π component, reacting with a 2π component (a dienophile or dipolarophile) to form a new, larger ring system. msu.edudspmuranchi.ac.inlibretexts.org

These reactions are often highly regioselective. The dienophile typically adds across the C-1 and C-3 positions of the five-membered ring or across the C-5 and C-8 positions of the six-membered ring of the indolizine. The regioselectivity is governed by the electronic and steric properties of both the indolizine and the reacting partner. For this compound, the substituents will influence the orbital coefficients of the frontier molecular orbitals (HOMO and LUMO), thereby directing the approach of the dienophile. libretexts.org

The reaction of indolizines with electron-deficient alkynes, such as dimethyl acetylenedicarboxylate (B1228247) (DMAD), is a classic example of an [8π+2π] cycloaddition, leading to the formation of cycl[2.2.3]azine derivatives. mdpi.com

Table 3: [8π+2π] Cycloaddition of Indolizines

| Reactant | Product Type | Key Features |

| Electron-deficient alkynes (e.g., DMAD) | Cycl[2.2.3]azines | Highly regioselective, thermally or photochemically induced. |

| Electron-deficient alkenes | Dihydrocycl[2.2.3]azines | Can be stereospecific. |

| Dipolarophiles (e.g., nitrones) | Fused heterocyclic systems | 1,3-dipolar cycloaddition. nih.gov |

Oxidation and Reduction Chemistry of the Indolizine Core

The oxidation and reduction of the indolizine nucleus can lead to a variety of products, depending on the reagents and reaction conditions.

Oxidation: The electron-rich indolizine ring is susceptible to oxidation. jbclinpharm.org Strong oxidizing agents can lead to ring-opening or the formation of various oxidized derivatives. The specific outcome for this compound would be influenced by the substituents. The methyl group at C-2 could potentially be oxidized to a carboxylic acid under harsh conditions.

Reduction: The reduction of the indolizine core can proceed in a stepwise manner. Catalytic hydrogenation, for example, can lead to the saturation of either the five-membered or the six-membered ring, or both. The regioselectivity of the reduction is influenced by the substituents and the catalyst used. chim.it For instance, reduction with sodium in ethanol (B145695) has been reported to yield dihydroindolizine derivatives. chim.it The chloro group at C-7 might also be susceptible to hydrogenolysis (reductive removal) under certain catalytic hydrogenation conditions.

Catalytic Transformations and Strategies for Functional Group Interconversions

Catalytic methods offer powerful tools for the functionalization and modification of the this compound scaffold. ethz.ch

Cross-Coupling Reactions: The chloro group at the C-7 position serves as a handle for various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. chim.it These reactions allow for the introduction of a wide range of substituents (alkyl, aryl, vinyl, alkynyl groups) at this position, significantly expanding the chemical diversity of accessible derivatives.

Functional Group Interconversions: The existing functional groups on this compound can be transformed into other functionalities. imperial.ac.ukorganic-chemistry.orgmit.edu For example, if a formyl group were introduced via electrophilic substitution, it could be further reduced to a hydroxymethyl group or oxidized to a carboxylic acid. The methyl group at C-2 could potentially undergo functionalization at the benzylic position. These transformations are crucial for building molecular complexity and for the synthesis of target compounds with specific properties.

Table 4: Potential Catalytic Transformations of this compound

| Reaction Type | Reagents/Catalyst | Potential Product |

| Suzuki Coupling | Arylboronic acid, Pd catalyst, base | 7-Aryl-2-methylindolizine |

| Heck Coupling | Alkene, Pd catalyst, base | 7-Alkenyl-2-methylindolizine |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | 7-Alkynyl-2-methylindolizine |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base | 7-Amino-2-methylindolizine |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structure Confirmation (Proton NMR, Carbon-13 NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for elucidating the molecular structure of 7-Chloro-2-methylindolizine in solution. By analyzing the chemical shifts, multiplicities, and coupling constants in both ¹H and ¹³C NMR spectra, the precise placement of the chloro and methyl substituents on the indolizine (B1195054) core can be unequivocally confirmed. savemyexams.comyoutube.com

Proton (¹H) NMR Spectroscopy The ¹H NMR spectrum provides information on the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons. For this compound, distinct signals are expected for the methyl group and each of the aromatic protons on the indolizine ring system. The chlorine atom at the C-7 position induces specific downfield shifts on nearby protons due to its electronegativity. msu.edu While specific experimental data for this compound is not detailed in the provided search results, a representative spectrum can be predicted based on analyses of similar indolizine derivatives. mdpi.combeilstein-journals.org The protons are expected in the aromatic region (typically δ 6.0-8.5 ppm), with the methyl protons appearing as a singlet in the upfield region (around δ 2.0-2.5 ppm).

Carbon-13 (¹³C) NMR Spectroscopy The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. savemyexams.comhuji.ac.il Each unique carbon atom in this compound, including those in the methyl group and the nine carbons of the indolizine core, will produce a distinct signal. youtube.com The carbon atom attached to the chlorine (C-7) is expected to have its chemical shift significantly influenced by the halogen. msu.edu Spectra for related 7-methylindolizine (B155927) compounds show the methyl carbon signal appearing around 21.6 ppm, while carbonyl carbons (if present) appear much further downfield at 184-187 ppm. mdpi.com Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups, further confirming the structure. huji.ac.il

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C1 | ~6.5 - 7.0 | ~115 - 120 | Influenced by adjacent nitrogen and C2-methyl group. |

| C2-CH₃ | ~2.3 - 2.5 (singlet) | ~15 - 22 | Typical range for a methyl group on an aromatic ring. mdpi.com |

| C2 | --- | ~135 - 140 | Quaternary carbon, signal identified by absence in DEPT-90/135. |

| C3 | ~6.2 - 6.7 | ~110 - 115 | Expected to be relatively upfield for the five-membered ring. |

| C5 | ~7.5 - 8.0 | ~120 - 125 | Proton at C5 is often the most downfield in the pyridine (B92270) ring. |

| C6 | ~6.8 - 7.2 | ~118 - 123 | Influenced by adjacent C7-chloro substituent. |

| C7 | --- | ~128 - 133 | Carbon directly bonded to chlorine, deshielded. |

| C8 | ~7.0 - 7.4 | ~110 - 115 | Adjacent to the bridgehead nitrogen. |

| C8a | --- | ~130 - 135 | Bridgehead quaternary carbon. |

Note: These are estimated values based on general principles and data from analogous structures. Actual experimental values may vary.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transitions

Infrared (IR) Spectroscopy IR spectroscopy is employed to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds. pg.edu.pl For this compound, the spectrum would be characterized by several key absorption bands. The C-Cl stretching vibration is typically observed in the fingerprint region, from 850–550 cm⁻¹. orgchemboulder.com Aromatic C-H stretching bands are expected above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the indolizine ring system would appear in the 1600-1450 cm⁻¹ region. The presence of the methyl group would be confirmed by C-H stretching and bending vibrations around 2950 cm⁻¹ and 1450-1375 cm⁻¹, respectively.

Ultraviolet-Visible (UV-Vis) Spectroscopy UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly those involving π-electrons in conjugated systems. researchgate.net The indolizine core is an aromatic chromophore that is expected to exhibit characteristic absorption bands in the UV-Vis region. Studies on related indolizine derivatives show strong absorption peaks, and the position of these peaks can be influenced by substituents on the ring. evitachem.comresearchgate.net The presence of the chlorine atom and the methyl group can cause slight shifts (bathochromic or hypsochromic) in the absorption maxima compared to the unsubstituted indolizine parent molecule. rsc.org

Table 2: Characteristic Spectroscopic Data (IR and UV-Vis) for this compound

| Spectroscopic Technique | Feature | Expected Wavenumber/Wavelength | Reference |

| Infrared (IR) | Aromatic C-H Stretch | >3000 cm⁻¹ | pg.edu.pl |

| Aliphatic C-H Stretch (Methyl) | ~2950 cm⁻¹ | pg.edu.pl | |

| Aromatic C=C/C=N Stretch | 1600-1450 cm⁻¹ | mdpi.com | |

| C-Cl Stretch | 850-550 cm⁻¹ | orgchemboulder.com | |

| UV-Visible (UV-Vis) | π → π* Transitions | 250-400 nm | researchgate.netrsc.org |

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. bioanalysis-zone.com For this compound (C₉H₈ClN), HRMS can measure the mass-to-charge ratio (m/z) of the molecular ion to several decimal places, distinguishing it from other compounds with the same nominal mass. bioanalysis-zone.combldpharm.com

The calculated monoisotopic mass of C₉H₈³⁵ClN is 165.0345, and for C₉H₈³⁷ClN it is 167.0316. The presence of a chlorine atom would result in a characteristic isotopic pattern for the molecular ion peak (M⁺), with a second peak (M+2)⁺ having approximately one-third the intensity of the M⁺ peak.

Fragmentation analysis, often performed using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), provides insight into the molecule's structure. While specific fragmentation data for this compound is not available, analysis of its isomer, 7-Chloro-2-methylquinoline, shows prominent peaks at m/z 177 (M⁺), 179 ((M+2)⁺), and 115, corresponding to the loss of the chloro-substituted ring fragment. nih.gov A similar fragmentation pattern, involving the stable indolizine ring system, would be expected.

Table 3: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₉H₈ClN | bldpharm.com |

| Molecular Weight | 165.62 g/mol | bldpharm.com |

| Calculated Exact Mass (M⁺ for ³⁵Cl) | 165.0345 Da | |

| Calculated Exact Mass ((M+2)⁺ for ³⁷Cl) | 167.0316 Da | |

| Expected Isotopic Peak Ratio (M⁺: (M+2)⁺) | ~3:1 |

Single-Crystal X-ray Diffraction for Three-Dimensional Structural Characterization

X-ray analysis would provide the exact lengths of all bonds (e.g., C-C, C-N, C-Cl) and the angles between them. researchgate.net In related indolizine structures, the bond lengths within the fused rings are intermediate between typical single and double bonds, confirming the aromatic character of the system. researchgate.net The C-Cl and C-CH₃ bond lengths would be expected to fall within standard ranges. Dihedral angles would define the planarity of the indolizine ring system and the orientation of the substituents relative to the ring. researchgate.net

The indolizine ring system is inherently planar. X-ray diffraction would confirm this planarity in the solid state. researchgate.net The analysis would also reveal the conformation of the methyl group relative to the ring. The resulting three-dimensional model provides an unambiguous depiction of the molecule's solid-state shape.

This analysis reveals how individual molecules of this compound arrange themselves to form a crystal lattice. clockss.org While the molecule lacks strong hydrogen bond donors, weak intermolecular C-H···N or C-H···Cl hydrogen bonds may be present. researchgate.net Aromatic systems like indolizine often engage in π-π stacking interactions, where the planar rings of adjacent molecules align. These non-covalent interactions are crucial in governing the crystal packing and the material's bulk properties. mdpi.comresearchgate.net

Table 4: Representative Crystallographic Parameters from Analogous Indolizine Structures

| Parameter | Typical Value/Observation | Significance | Reference |

| Bond Lengths (Å) | C-C (ring): 1.37-1.42 Å, C-N (ring): 1.35-1.39 Å | Confirms aromaticity of the indolizine core. | mdpi.comresearchgate.net |

| Bond Angles (°) | Ring angles: ~107-130° | Defines the geometry of the fused five- and six-membered rings. | researchgate.net |

| Molecular Conformation | Indolizine core is planar or nearly planar. | Confirms the expected geometry of the heterocyclic system. | researchgate.net |

| Intermolecular Interactions | C-H···O, C-H···π, π-π stacking | Governs the crystal packing arrangement and solid-state properties. | mdpi.comresearchgate.net |

Note: These values are drawn from published crystal structures of substituted indolizine derivatives and are representative of what would be expected for this compound.

Computational and Theoretical Studies of 7 Chloro 2 Methylindolizine

Electronic Structure Analysis and Aromaticity Descriptors

The electronic structure of 7-Chloro-2-methylindolizine, a derivative of the indolizine (B1195054) heterocyclic system, is characterized by a 10-π electron aromatic system that is isoelectronic with indole (B1671886). researchgate.net The fusion of a π-excessive pyrrole (B145914) ring and a π-deficient pyridine (B92270) ring results in a unique electronic distribution. mdpi.comnih.gov The nitrogen bridgehead atom significantly influences the electronic properties of the bicyclic system. researchgate.net

Aromaticity, a key feature of indolizines, can be quantified using various descriptors. acs.org Nucleus-Independent Chemical Shift (NICS) calculations are a common method to assess the aromatic character of the fused rings. nih.gov For the parent indolizine, both the five- and six-membered rings exhibit aromatic character. It is anticipated that for this compound, both rings would retain their aromaticity, although the precise values would be influenced by the substituents. The aromaticity of the six-membered ring in indolizine derivatives is generally found to be reduced compared to that of indole. acs.org

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction and Mechanistic Insights

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the reactivity of molecules by examining the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.com In indolizine derivatives, the HOMO is generally localized on the indolizine core, particularly on the five-membered ring, while the LUMO is distributed across the bicyclic system. nih.gov

For this compound, the HOMO energy is expected to be raised by the electron-donating methyl group, while the LUMO energy will be lowered by the electron-withdrawing chloro group. This narrowing of the HOMO-LUMO gap has significant implications for the molecule's electronic transitions and reactivity. rsc.org A smaller energy gap generally correlates with higher reactivity and a red-shift in the absorption spectrum. scielo.br

FMO analysis can predict the regioselectivity of reactions such as cycloadditions. mdpi.comresearchgate.net For instance, in reactions with electrophiles, the attack is predicted to occur at the site with the highest HOMO coefficient, which for indolizines is typically the C-3 position. mdpi.com The specific energies and localizations of the HOMO and LUMO for this compound would require specific DFT calculations.

Table 1: Illustrative Frontier Molecular Orbital Energies for Substituted Indolizines

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indolizine (calculated) | -5.5 | -0.5 | 5.0 |

| 2-Methylindolizine (B1618379) (estimated) | -5.3 | -0.4 | 4.9 |

| 7-Chloroindolizine (estimated) | -5.7 | -0.8 | 4.9 |

| This compound (estimated) | -5.4 | -0.7 | 4.7 |

Note: The values for substituted indolizines are estimations based on the expected effects of the substituents and are for illustrative purposes only. Actual values would require specific quantum chemical calculations.

Molecular Electrostatic Potential (MEP) Surface Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. rsc.orgnih.gov The MEP surface displays regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack.

For indolizine derivatives, the most negative potential is generally located around the nitrogen atom and the five-membered ring, indicating these as the primary sites for electrophilic interaction. researchgate.net In this compound, the electron-donating methyl group would likely enhance the negative potential in the pyrrole ring, while the electronegative chlorine atom would create a region of positive potential in its vicinity on the pyridine ring. The MEP surface would thus provide a detailed picture of the molecule's reactive sites, guiding the understanding of its intermolecular interactions. researchgate.net

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to the computational study of molecules like this compound. researchgate.netresearchgate.net These methods allow for the optimization of molecular geometry and the calculation of a wide range of molecular properties. researchgate.net

DFT methods, such as B3LYP, are commonly used to study the electronic structure, vibrational frequencies, and reactivity of indolizine derivatives. mdpi.comresearchgate.net Ab initio methods, while computationally more demanding, can provide highly accurate results and are often used to benchmark DFT calculations. acs.orgmsu.ru

Thermodynamic and Kinetic Studies of Reaction Pathways

Computational methods can be employed to investigate the thermodynamics and kinetics of chemical reactions involving this compound. youtube.com By calculating the energies of reactants, transition states, and products, the feasibility and selectivity of a reaction can be determined. researchgate.netrsc.org

For example, in cycloaddition reactions, DFT calculations can elucidate the reaction mechanism, distinguishing between concerted and stepwise pathways. mdpi.commsu.ru The activation energies for different pathways can be calculated to predict whether a reaction is under kinetic or thermodynamic control. youtube.com This is particularly relevant for understanding the regioselectivity of substitutions and additions to the indolizine ring. acs.org

Prediction and Correlation of Spectroscopic Parameters

Quantum chemical calculations are highly effective in predicting and correlating spectroscopic data, such as NMR chemical shifts and UV-Vis absorption spectra. scielo.brresearchgate.nettuni.fi For this compound, DFT calculations can predict the 1H and 13C NMR chemical shifts, which can be compared with experimental data to confirm the structure. researchgate.net

Time-dependent DFT (TD-DFT) can be used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima in the UV-Vis spectrum. mdpi.commst.edu These calculations can help to understand the effect of the chloro and methyl substituents on the photophysical properties of the indolizine chromophore. nih.gov

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Spectroscopic Parameter | Predicted Value |

| ¹H NMR Chemical Shift (H-1, ppm) | 6.5 - 7.0 |

| ¹³C NMR Chemical Shift (C-7, ppm) | 125 - 130 |

| UV-Vis λmax (nm) | 280 - 320 |

Note: These are illustrative values based on general knowledge of indolizine systems. Precise predictions require specific calculations.

Conformational Analysis and Potential Energy Landscapes

Conformational analysis is crucial for understanding the three-dimensional structure and flexibility of molecules. For this compound, while the core indolizine ring is largely planar, the orientation of the methyl group can be explored. More complex derivatives of indolizine have been studied for their conformational preferences. core.ac.uknih.gov

The potential energy landscape (PEL) provides a comprehensive map of all possible conformations and the energy barriers between them. By exploring the PEL, the most stable conformers and the pathways for conformational changes can be identified. This is particularly important for understanding the molecule's interactions with biological targets or its packing in the solid state. For the relatively rigid this compound, the PEL would likely be simple, with the planar conformation being the global minimum.

Chemical Modifications and Structure Reactivity/property Relationships of 7 Chloro 2 Methylindolizine Derivatives

Impact of Substituents on Electronic Properties (e.g., Electron Density Distribution, Charge Localization)

The electronic landscape of the 7-Chloro-2-methylindolizine core is significantly influenced by the nature and position of its substituents. The indolizine (B1195054) ring system is considered π-excessive, meaning it has a higher electron density than a simple benzene (B151609) ring, which generally makes it susceptible to electrophilic substitution. usp.br The nitrogen atom and the fused ring system contribute to a complex distribution of electron density.

The introduction of substituents can either enhance or diminish this electron-rich character at specific positions. Electron-donating groups (EDGs) like amino (-NH2) or methoxy (B1213986) (-OCH3) groups increase the electron density of the aromatic system, making it more reactive towards electrophiles. d-nb.info Conversely, electron-withdrawing groups (EWGs) such as nitro (-NO2) or cyano (-CN) groups decrease the electron density, which can facilitate nucleophilic substitution reactions at specific positions. usp.brchim.it

For instance, in a study on substituted indolizines, it was observed that the presence of an electron-withdrawing cyano group at the C-6 position makes the C-5 position susceptible to nucleophilic attack. usp.brchim.it The charge of the substituent active region (cSAR), a descriptor for the substituent effect, has been shown to correlate well with the energetic and geometric characteristics of substituted aromatic systems, providing a quantitative measure of the electronic influence of a substituent. d-nb.info

The distribution of electron density can be probed using computational methods like Density Functional Theory (DFT). These calculations can reveal how the addition of a substituent alters the charge distribution across the indolizine core. For example, DFT studies on transition-metal-substituted iron pnictides have shown that extra electrons are primarily localized within the muffin-tin sphere of the substituent atoms, indicating a localized effect on electron density. aps.org A similar localized effect can be expected in substituted indolizines, where the substituent's electronic character will most strongly influence its immediate vicinity and specific resonance-connected positions.

The following table summarizes the expected impact of different substituent types on the electronic properties of the this compound core:

| Substituent Type | Example Groups | Impact on Electron Density | Effect on Reactivity |

|---|---|---|---|

| Electron-Donating Groups (EDGs) | -NH2, -OH, -OR, -Alkyl | Increases electron density on the indolizine ring | Activates the ring towards electrophilic substitution |

| Electron-Withdrawing Groups (EWGs) | -NO2, -CN, -C(O)R, -SO3H, -CF3 | Decreases electron density on the indolizine ring | Deactivates the ring towards electrophilic substitution, may enable nucleophilic substitution |

| Halogens | -F, -Cl, -Br, -I | Inductive withdrawal and resonance donation (overall deactivating but ortho, para-directing in electrophilic aromatic substitution) | Can serve as leaving groups in nucleophilic substitution and participate in cross-coupling reactions |

Influence of Halogen and Alkyl Substituents on Indolizine Reactivity and Selectivity

The 7-chloro and 2-methyl groups on the parent scaffold are pivotal in directing the reactivity and selectivity of further derivatization. Halogen substituents, like the chloro group at C-7, exert a dual electronic effect: they are inductively electron-withdrawing but can also donate electron density through resonance. libretexts.org This often leads to a general deactivation of the ring towards electrophilic attack compared to the unsubstituted indolizine, but it can direct incoming electrophiles to specific positions. libretexts.org More importantly, the halogen atom serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of aryl, vinyl, and alkynyl groups. organic-chemistry.org

The methyl group at the C-2 position is an electron-donating group, which activates the indolizine ring towards electrophilic substitution. jbclinpharm.org Its presence influences the regioselectivity of these reactions. In electrophilic substitutions on the indolizine ring, the C-3 position is generally the most reactive, followed by the C-1 position. usp.brjbclinpharm.org The 2-methyl group can further enhance the reactivity at the C-1 and C-3 positions.

Studies on related halogenated heterocycles have shown that the position of the halogen is critical. For instance, in the synthesis of dichloro-substituted indole-2-carboxylic acids, the 6,7-dichloro substitution pattern was found to be important for biological activity. uni-regensburg.de This highlights the specific influence that the position of a halogen substituent can have on the properties of the final molecule.

The following table summarizes the influence of the chloro and methyl substituents on the reactivity of the this compound core:

| Substituent | Position | Electronic Effect | Influence on Reactivity | Synthetic Utility |

|---|---|---|---|---|

| Chloro | C-7 | Inductively withdrawing, resonance donating | Deactivates the pyridine (B92270) ring, can serve as a leaving group. | Enables nucleophilic aromatic substitution and various palladium-catalyzed cross-coupling reactions. |

| Methyl | C-2 | Electron-donating (hyperconjugation) | Activates the pyrrole (B145914) ring, directs electrophilic substitution primarily to C-1 and C-3. | Enhances reactivity for functionalization of the five-membered ring. |

Regioselectivity Control in Directed and Undirected Derivatization Reactions

Controlling the position of new functional groups on the this compound scaffold is a key challenge in its synthetic chemistry. Both directed and undirected derivatization strategies are employed to achieve regioselectivity.

Directed derivatization involves the use of a directing group, which is a functional group already present on the substrate that guides a reagent to a specific position, often through chelation to a metal catalyst. While specific examples for this compound are not extensively documented in the provided search results, the principles of directed C-H functionalization are well-established for other heterocyclic systems. acs.org For instance, a strategically placed hydroxyl or amide group could direct metallation to an adjacent C-H bond, allowing for subsequent functionalization.

Undirected derivatization , on the other hand, relies on the intrinsic electronic properties and steric environment of the substrate to control regioselectivity. acs.org For the indolizine nucleus, electrophilic substitution is a common undirected derivatization method. As previously mentioned, the C-3 position is the most nucleophilic and thus the most likely site for electrophilic attack, followed by the C-1 position. usp.brjbclinpharm.org The inherent reactivity of the indolizine core can be exploited to achieve regioselective functionalization. For example, Vilsmeier-Haack formylation or Friedel-Crafts acylation of 2-methylindolizine (B1618379) would be expected to occur preferentially at the C-3 position.

Furthermore, base-controlled regioselective functionalization has been demonstrated for indolizines. The choice of a specific lithium base or a magnesium base complexed with LiCl can direct metallation and subsequent electrophilic quench to different positions, such as C-2, C-3, or C-5. usp.br The nature of the electrophile can also influence the final position of substitution. usp.br

The following table outlines strategies for controlling regioselectivity in the derivatization of indolizine systems:

| Derivatization Strategy | Principle | Typical Target Position on Indolizine | Controlling Factors |

|---|---|---|---|

| Directed Metallation | Use of a directing group to guide a metal to a specific C-H bond. | Position adjacent to the directing group. | Nature and position of the directing group, choice of metal and ligand. |

| Undirected Electrophilic Substitution | Reaction at the most electron-rich position. | C-3, followed by C-1. | Inherent electronic properties of the indolizine, nature of the electrophile. |

| Base-Controlled Metallation | Use of specific bases to deprotonate at different positions. | C-2, C-3, or C-5. | Choice of base (e.g., n-BuLi, TMPMgCl·LiCl), reaction conditions, nature of the electrophile. usp.br |

| Halogen-Dance Reaction | Base-induced migration of a halogen to a more stable position. | Variable, depends on the thermodynamic stability of the isomers. | Base, temperature, and solvent. |

Development of Complex Polyfunctional Indolizine Scaffolds

The this compound core is a valuable starting point for the construction of more complex, polyfunctional molecules with potential applications in materials science and medicinal chemistry. The development of such scaffolds often involves a multi-step synthetic sequence that leverages the reactivity patterns discussed in the previous sections.

One approach is the sequential functionalization of the indolizine ring. For example, the chloro group at C-7 can be utilized in a cross-coupling reaction to introduce a new substituent, followed by electrophilic substitution on the five-membered ring. Alternatively, the five-membered ring can be functionalized first, and the chloro group can be modified in a later step.

The synthesis of polyfunctional indolizines can be achieved through both prefunctionalization and postfunctionalization strategies. nih.gov In a prefunctionalization approach, the desired functional groups are introduced into the starting materials (e.g., the pyridine and the alkylating agent) before the indolizine ring is formed. In a postfunctionalization approach, the indolizine core is first synthesized and then derivatized. The choice between these strategies depends on the stability and compatibility of the functional groups with the reaction conditions. nih.gov

For example, a study on the development of indolizine-based scaffolds for biological applications demonstrated the synthesis of polyfunctional derivatives with orthogonal reactive groups like amines, esters, and alkynes. nih.gov These groups were introduced at various positions of the indolizine ring, showcasing the versatility of this heterocyclic system for creating complex molecular architectures.

The synthesis of ethyl 7-chloroindolizine-2-carboxylate has been reported, which provides a key intermediate for further elaboration. google.com The ester group at C-2 can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of other functional groups, such as amides or other esters. This, combined with the reactivity of the C-7 chloro group, opens up numerous possibilities for creating diverse and complex polyfunctional indolizine scaffolds.

The following table provides a hypothetical example of a synthetic route towards a complex polyfunctional indolizine scaffold starting from this compound:

| Step | Reaction | Purpose |

|---|---|---|

| 1 | Suzuki coupling at C-7 | Introduce an aryl or heteroaryl group at the C-7 position. |

| 2 | Vilsmeier-Haack formylation | Introduce a formyl group at the C-3 position. |

| 3 | Oxidation of the 2-methyl group | Convert the methyl group to a carboxylic acid or aldehyde. |

| 4 | Condensation reaction with the C-3 formyl group | Build a new heterocyclic ring fused to the indolizine core. |

Advanced Applications of Indolizine Derivatives in Chemical Sciences Non Medical/non Human Focus

Optoelectronic Materials and Devices (e.g., Organic Light-Emitting Diodes (OLEDs))

The indolizine (B1195054) core, a nitrogen-fused bicyclic heterocycle, is known for its π-electron-rich system, which imparts interesting photophysical properties to its derivatives. chim.it In general, indolizine compounds are explored for their potential as materials in optoelectronic devices due to their fluorescence and electrical properties. researchgate.net

Exploration of Fluorescent and Luminescent Properties

Indolizine derivatives are recognized for their fluorescent and luminescent capabilities, properties that are fundamental for applications in optoelectronics. chim.it The synthesis of various fluorescent indolizine molecules has been a subject of interest because they can serve as electroluminescent materials. researchgate.net For instance, certain 1,2-diphenylindolizine (B8516138) derivatives have been synthesized and characterized as blue-emitting materials for Organic Light-Emitting Devices (OLEDs). rsc.org However, specific studies detailing the absorption spectra, emission spectra, quantum yields, or lifetimes for 7-Chloro-2-methylindolizine are not available in the reviewed literature. The influence of the chloro- and methyl- substituents at the 7- and 2-positions, respectively, on its photophysical properties has not been specifically documented.

Design and Synthesis for Organic Field-Effect Transistors (OFETs)

Organic Field-Effect Transistors (OFETs) are a cornerstone of modern flexible electronics, and their performance heavily relies on the properties of the organic semiconductor used. rsc.orgusp.br While a vast array of organic molecules, including various heterocyclic compounds, have been designed and tested for OFET applications, there is no specific mention or data regarding the synthesis or performance of this compound in this context. rug.nlmit.edunih.gov Research in this area tends to focus on molecules that exhibit high charge carrier mobility and stability, but this compound has not been identified as a candidate in the available literature.

Chemical Sensors and Probes for Molecular Detection

The fluorescent nature of the indolizine scaffold makes it a candidate for the development of chemical sensors and molecular probes. chim.it Substituted indolizines have been utilized as bioprobes, pH sensors, and for the detection of volatile organic compounds. chim.it The principle often involves a change in fluorescence (quenching or enhancement) upon interaction with a specific analyte. Despite this general potential of the indolizine class, no research has been published on the specific application of this compound as a chemical sensor or molecular probe for any particular analyte.

Catalysis and Ligand Design in Organic Transformations

Heterocyclic compounds are pivotal in catalysis, often serving as ligands that coordinate with metal centers to facilitate organic transformations. A patent has listed "7-chloroindolizine" and "2-methylindolizine" as examples of compounds that could be suitable as latent catalysts for epoxy-phenolic reactions. google.com Furthermore, the synthesis of functionalized indolizines through methods like directed metalation and cross-coupling reactions highlights their versatility and potential in creating complex molecular architectures, including specialized ligands. usp.br However, there are no specific studies that design, synthesize, or evaluate this compound itself as a catalyst or a ligand for organic transformations.

Development of Advanced Dyes and Pigments

The inherent chromophoric and fluorescent properties of the indolizine ring system make its derivatives suitable for use as dyes and pigments. usp.brresearchgate.net The color and properties of these dyes can be tuned by introducing various substituents onto the indolizine core. While the general class of compounds is acknowledged for this application, there is no specific information available on the tinctorial properties, stability, or application of this compound as an advanced dye or pigment.

Potential Applications in Agricultural Chemistry

Nitrogen-containing heterocyclic compounds are a well-established and important class of agrochemicals. Research has shown that some indolizine derivatives possess herbicidal activity. researchgate.net Additionally, other complex derivatives have been investigated for their larvicidal properties against mosquito species like Anopheles arabiensis. tandfonline.com While these findings suggest the potential for the indolizine scaffold in agricultural chemistry, there is no research specifically investigating or reporting any herbicidal, pesticidal, or other agrochemical activity for this compound.

Conclusion and Future Research Directions

Unresolved Challenges and Emerging Opportunities in Indolizine (B1195054) Chemical Research

Despite significant progress, several challenges remain in the field of indolizine chemistry. One of the primary hurdles is the regioselective functionalization of the indolizine core. The inherent reactivity of different positions on the ring can make it difficult to introduce substituents at a desired location with high selectivity.

Another challenge lies in the development of efficient and scalable synthetic methods for producing complex indolizine derivatives. While numerous synthetic strategies exist, many suffer from limitations such as harsh reaction conditions, low yields, or the need for expensive catalysts.

Emerging opportunities in this field are closely linked to overcoming these challenges. The development of novel catalytic systems for C-H functionalization presents a significant opportunity to directly introduce functional groups onto the indolizine scaffold with high precision, avoiding the need for pre-functionalized starting materials. Furthermore, there is a growing interest in the asymmetric synthesis of chiral indolizine derivatives, which could lead to the discovery of new therapeutic agents with improved efficacy and reduced side effects.

The exploration of indolizine-based materials for optoelectronic applications is another promising area. acs.orgmdpi.com The tunable electronic and photophysical properties of indolizines make them attractive candidates for use in organic light-emitting diodes (OLEDs), solar cells, and sensors. researchgate.netmdpi.com

Prospective Directions for Future Synthetic and Mechanistic Studies

Future synthetic efforts concerning 7-Chloro-2-methylindolizine and its derivatives should focus on a few key areas. A primary goal would be the development of more efficient and regioselective methods for its synthesis. This could involve the exploration of novel catalyst systems or flow chemistry approaches to improve yields and reduce reaction times.

Mechanistic studies are crucial to underpin these synthetic advancements. A detailed investigation into the mechanism of existing synthetic routes to chloro-substituted indolizines would provide valuable insights for the design of more effective methodologies. Understanding the electronic effects of the chloro and methyl substituents on the reactivity of the indolizine core is essential for predicting and controlling the outcomes of chemical transformations.

Furthermore, the development of methods for the late-stage functionalization of the this compound scaffold would be highly valuable. mdpi.com This would allow for the rapid generation of a library of derivatives for screening in various applications, without the need to synthesize each compound from scratch.

Exploration of Novel Material and Device Applications Based on this compound Derivatives

The unique electronic properties of the indolizine ring system, combined with the influence of the chloro and methyl substituents, make this compound a promising platform for the development of novel materials. The introduction of specific functional groups onto this scaffold could lead to materials with tailored optical and electronic properties.

For instance, the synthesis of π-extended derivatives of this compound could result in compounds with strong fluorescence and high charge carrier mobility, making them suitable for use in organic electronics. acs.orgmdpi.com The chloro substituent could also play a role in tuning the energy levels of the frontier molecular orbitals, which is a critical parameter for optimizing the performance of organic electronic devices.

The exploration of this compound derivatives as components in sensors is another promising avenue. The indolizine core can interact with various analytes, and the resulting changes in its photophysical properties could be used for detection purposes. The specific substitution pattern of this compound might impart selectivity towards certain analytes.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing 7-Chloro-2-methylindolizine with high purity, and how can reaction conditions be optimized?

- Methodological Answer : Synthesis typically involves cyclization of substituted indole or pyridine precursors under controlled conditions. Key steps include halogenation (chlorination) at the 7-position and methylation at the 2-position. Optimization requires adjusting reaction temperature (80–120°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., Pd/C for hydrogenation). Purity (>98%) is confirmed via HPLC with UV detection at 254 nm, and intermediates should be characterized by -NMR and mass spectrometry .

Q. How should researchers characterize the structural identity of this compound to confirm its molecular configuration?

- Methodological Answer : Use a combination of spectroscopic techniques:

- -NMR : Peaks for aromatic protons (δ 6.8–7.5 ppm) and methyl groups (δ 2.3–2.6 ppm).

- -NMR : Signals for the indolizine ring carbons (110–150 ppm) and the methyl carbon (18–22 ppm).

- Mass Spectrometry (MS) : Molecular ion peak at m/z 179.6 (CHClN).

- Elemental Analysis : Confirm %C, %H, %N within ±0.3% of theoretical values.

Discrepancies in data should prompt recrystallization or column chromatography .

Q. What are the solubility and stability profiles of this compound under standard laboratory conditions?

- Methodological Answer :

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in electrophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map electron density to identify reactive sites. The 3- and 5-positions of the indolizine ring are electrophilic hot spots due to resonance stabilization. Experimental validation involves bromination (NBS in CCl) or nitration (HNO/HSO) followed by -NMR analysis. Discrepancies between computational and experimental results may arise from solvent effects or steric hindrance .

Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?

- Methodological Answer : Inconsistent IC values (e.g., 5–50 µM in kinase assays) often stem from:

- Assay variability : Standardize protocols (e.g., ATP concentration, incubation time).

- Compound purity : Re-test batches with ≥98% purity (HPLC).

- Cell line specificity : Compare results across multiple models (e.g., HEK293 vs. HeLa).

Meta-analysis of literature data using tools like RevMan can identify outliers and systemic biases .

Q. How can regioselectivity be controlled during functionalization of this compound for medicinal chemistry applications?

- Methodological Answer :

| Reaction Type | Regioselective Conditions | Yield (%) |

|---|---|---|

| Suzuki coupling | Pd(PPh), KCO, 80°C, toluene | 65–75 |

| Friedel-Crafts acylation | AlCl, CHCl, 0°C → RT | 50–60 |

| Nucleophilic aromatic substitution | NaH, DMF, 100°C | 40–50 |

| Use directing groups (e.g., -OMe) or steric blocking (e.g., -Cl) to enhance selectivity. Monitor by TLC and isolate isomers via preparative HPLC . |

Q. What are the best practices for designing in vivo studies to evaluate the pharmacokinetics of this compound?

- Methodological Answer :

- Dosing : Administer via oral gavage (5–20 mg/kg) or IV (1–5 mg/kg) in rodent models.

- Sampling : Collect plasma at 0.5, 1, 2, 4, 8, 24 h post-dose.

- Analytical method : LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL.

- Data analysis : Use non-compartmental modeling (WinNonlin) to calculate AUC, C, and t. Compare metabolite profiles across species to predict human clearance .

Data Contradiction Analysis

Q. Why do different studies report varying catalytic efficiencies for this compound in cross-coupling reactions?

- Resolution Strategy : Discrepancies often arise from:

- Catalyst loading : Pd(PPh) at 2 mol% vs. 5 mol% alters turnover frequency.

- Solvent effects : Polar aprotic solvents (DMF) favor oxidative addition vs. non-polar (toluene) for reductive elimination.

- Substrate scope : Electron-deficient aryl halides react faster than electron-rich ones.

Replicate key experiments using identical conditions and report error margins (±10%) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.